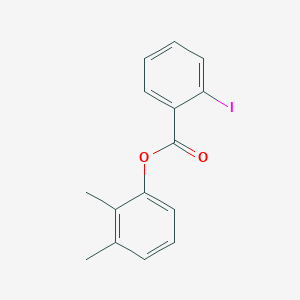

2,3-dimethylphenyl 2-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3-dimethylphenyl) 2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQMPVCEZIHURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,3 Dimethylphenyl 2 Iodobenzoate

Cross-Coupling Reactions of the Aryl Iodide Moiety in 2,3-Dimethylphenyl 2-Iodobenzoate (B1229623)

The carbon-iodine bond in 2,3-dimethylphenyl 2-iodobenzoate is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium complexes. This initial activation step generates a reactive organometallic intermediate that can participate in a range of coupling reactions.

The aryl iodide group of this compound is a key feature for engaging in palladium-catalyzed carbon-carbon bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Arylation:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are effective methods for creating biaryl systems. researchgate.net In a typical Suzuki coupling, the aryl iodide of this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base. This process allows for the introduction of a wide array of substituted or unsubstituted aryl and heteroaryl groups at the 2-position of the benzoate (B1203000) ring. rsc.orgnih.gov The general applicability of palladium-catalyzed arylation extends to various aryl halides, with aryl iodides often exhibiting the highest reactivity. rsc.org

Alkynylation:

The Sonogashira coupling reaction provides a powerful tool for the formation of carbon-carbon triple bonds. This reaction involves the coupling of a terminal alkyne with an aryl halide, such as this compound, catalyzed by a palladium complex and a copper(I) co-catalyst. This methodology is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

A notable application of this chemistry is in the one-pot synthesis of phthalide (B148349) derivatives. researchgate.net This domino reaction combines a Sonogashira coupling with a subsequent 5-exo-dig cyclization. researchgate.net

Table 1: Examples of C-C Bond Forming Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂/Phosphine (B1218219) ligand | Biaryl |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This transformation is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The choice of phosphine ligand is critical for the success of these reactions, influencing both the rate and scope of the transformation.

Palladium-catalyzed C-O bond formation, often referred to as the Buchwald-Hartwig etherification, allows for the synthesis of diaryl ethers. In the context of this compound, this would involve its reaction with a phenol (B47542) in the presence of a suitable palladium catalyst and a base. This reaction provides a direct route to complex diaryl ether structures.

Intramolecular Cyclization Reactions of this compound Derivatives

Derivatives of this compound, particularly those formed through the aforementioned cross-coupling reactions, can undergo subsequent intramolecular cyclization reactions to generate polycyclic systems. These transformations are often promoted by the strategic placement of the newly introduced functional group, which can react with the ester moiety or the dimethylphenyl ring.

Intramolecular biaryl coupling of derivatives of phenyl 2-iodobenzoates can be achieved using palladium catalysis. researchgate.net This type of reaction is influenced by factors such as the choice of base and the presence or absence of a phosphine ligand, which can affect the regioselectivity of the cyclization. researchgate.net This methodology allows for the synthesis of dibenzofuranone-type structures. The reaction proceeds through an intramolecular oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by C-H activation and reductive elimination to form the biaryl bond.

The structure of this compound and its derivatives serves as a precursor for the synthesis of various fused heterocyclic systems.

Phthalide Derivatives: As previously mentioned, derivatives of 2-iodobenzoic acid can be converted into phthalides. researchgate.net Following a Sonogashira coupling with a terminal alkyne, the resulting product can undergo an intramolecular cyclization to yield a (Z)-3-ylidenephthalide. researchgate.netorganic-chemistry.org This type of domino reaction provides an efficient route to these important heterocyclic motifs. researchgate.net

Table 2: Synthesis of Phthalide Derivatives via Domino Sonogashira Coupling and Cyclization researchgate.net

| 2-Halobenzoic Acid | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 2-Iodobenzoic acid | Phenylacetylene | (Z)-3-Benzylideneisobenzofuran-1(3H)-one | 85 |

| 2-Iodobenzoic acid | 1-Octyne | (Z)-3-Heptylideneisobenzofuran-1(3H)-one | 78 |

Benzoxathiepinones: While direct synthesis from this compound is not explicitly detailed in the provided context, analogous structures suggest the possibility of forming sulfur-containing heterocycles. For instance, reaction with a sulfur nucleophile at the 2-position of the benzoate ring, followed by intramolecular cyclization, could potentially lead to the formation of benzoxathiepinone derivatives.

C-H Activation and Functionalization Strategies

Transition-metal-catalyzed C-H activation has become a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. Esters of 2-iodobenzoic acid, including the 2,3-dimethylphenyl ester, can serve as coupling partners in these reactions.

Palladium and rhodium catalysts are frequently employed to facilitate the coupling of C-H bonds with aryl and alkynyl groups. researchgate.netresearchgate.net In the context of this compound, the ester can act as an arylating agent.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The process typically involves the coordination of a directing group on the substrate to the palladium center, followed by C-H bond cleavage to form a palladacycle. Oxidative addition of the aryl iodide (in this case, derived from this compound) to the Pd(II) center forms a Pd(IV) intermediate. Subsequent reductive elimination furnishes the arylated product and regenerates the active Pd(II) catalyst. researchgate.net The use of directing groups is often crucial for achieving high regioselectivity in these transformations. researchgate.net

A variety of substrates can undergo C-H arylation, and the reactions often exhibit good functional group tolerance. researchgate.net For instance, the arylation of phenylacetamides, benzamides, and anilides with simple arenes has been achieved using a palladium catalyst. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-H Arylation

| Catalyst System | Substrate Type | Coupling Partner | Key Features |

| Pd(OAc)₂ / Cu(OAc)₂ | Enamines | - | Intramolecular amination |

| Pd(OAc)₂ / Oxone | 2-Arylpyridines | - | ortho-Hydroxylation |

| Pd(OAc)₂ | 2-Phenylphenols | Aryl iodides | Mono- and diarylation |

| Pd(OAc)₂ / Cu(OAc)₂ | N-(2'-Phenylphenyl)benzenesulfonamides | Acrylate esters | C-H activation/cyclization |

| Pd(OAc)₂ / Na₂S₂O₈ | Phenylacetamides, benzamides, anilides | Simple arenes | Oxidative arylation |

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly those of Rh(III), are also effective for C-H activation and subsequent functionalization. researchgate.netrsc.orgnih.gov These reactions can lead to the formation of C-C, C-N, and C-O bonds. nih.gov The mechanism often involves a chelation-assisted C-H bond cleavage, where a directing group on the substrate facilitates the formation of a rhodacycle intermediate. nih.gov This intermediate can then react with various coupling partners, such as alkenes and alkynes, to afford the functionalized products. researchgate.netnih.gov

Rhodium-catalyzed reactions can be highly regioselective and exhibit broad substrate scope and good functional group tolerability. researchgate.net For example, rhodium(III) catalysts have been used for the oxidative alkenylation of 1-(2H)-phthalazinones with olefins and the hydroarylation with alkynes. researchgate.net

Table 2: Examples of Rhodium-Catalyzed C-H Functionalization

| Catalyst | Substrate Type | Coupling Partner | Product Type |

| CpRh(MeCN)₃₂ | 1-(2H)-Phthalazinones | Olefins, Alkynes | Alkenylated and hydroarylated products |

| Rh(III) catalyst | N-Acylsulfoximines | - | Brominated and iodinated products |

| Rh catalyst | 2-Arylindoles | Diazo compounds | ortho-C-H coupled products |

| CpRh(MeCN)₃₂ | Alkyne-tethered indoles | - | Isocanthines |

| Cp*Rh(III) catalyst | 1-(2-Pyridyl)-2-pyridones | Internal alkynes | Alkenylated or annulated products |

Oxidative C-H Alkynylation:

While direct examples involving this compound are not prevalent in the provided search results, the general strategy of oxidative C-H alkynylation is well-established. Metal-free methods using hypervalent iodine reagents have been developed for the carbonyl C(sp²)-H oxidative alkynylation of aldehydes to produce ynones. researchgate.net This suggests the potential for similar transformations involving aryl esters under appropriate catalytic conditions.

Decarboxylation Reactions of 2-Iodobenzoic Acid and Its Esters

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org While carboxylic acids generally decarboxylate slowly, the presence of certain functional groups can facilitate this process. wikipedia.org

In the context of palladium-catalyzed reactions, the decarboxylation of 2-iodobenzoic acid can occur at a Pd(II) species rather than a Pd(IV) species. nih.gov The ortho-carboxylate group plays a role in facilitating the C(sp³)-C(sp²) bond reductive elimination from a Pd(IV) intermediate. nih.gov

The general mechanism for the decarboxylation of β-keto acids involves a cyclic, concerted transition state, leading to an enol intermediate that then tautomerizes. masterorganicchemistry.com This process is often promoted by heat. youtube.com For simple carboxylic acids, decarboxylation is less favorable. However, the presence of an iodine atom at the ortho position in 2-iodobenzoic acid and its esters may influence the electronic properties of the aromatic ring and the carboxyl group, potentially affecting the conditions required for decarboxylation.

Generation and Reactivity of Highly Reactive Intermediates from this compound (e.g., Benzyne (B1209423) Precursors)

This compound can serve as a precursor to a highly reactive intermediate known as benzyne. Benzyne is a neutral, highly strained molecule derived from a benzene (B151609) ring by the removal of two adjacent hydrogen atoms. tcichemicals.com It is characterized by the presence of a formal triple bond within the aromatic ring. masterorganicchemistry.com

The generation of benzyne from precursors like this compound typically involves the elimination of the iodo and ester groups. One common method for generating benzynes is the decomposition of benzenediazonium-2-carboxylates, which can be formed from anthranilic acid. tcichemicals.comnottingham.ac.uk This decomposition releases nitrogen and carbon dioxide to yield benzyne. tcichemicals.comnottingham.ac.uk Another approach involves the use of strong bases to deprotonate a halobenzene, followed by elimination of the halide. masterorganicchemistry.com More recently, milder methods for benzyne generation have been developed, such as the use of pseudocyclic arylbenziodoxaboroles which can be triggered by water under neutral conditions. nih.gov

Once generated, benzyne is a powerful electrophile and dienophile due to its low-lying LUMO. princeton.edu It readily reacts with a variety of nucleophiles and dienes. masterorganicchemistry.comprinceton.edu For example, it can undergo nucleophilic aromatic substitution reactions, where a nucleophile attacks the benzyne intermediate, leading to the formation of substituted aromatic compounds. masterorganicchemistry.comyoutube.com Benzyne also participates in Diels-Alder reactions with dienes, providing a route to various bicyclic systems. nottingham.ac.uk

Mechanistic Investigations of Reactions Involving 2,3 Dimethylphenyl 2 Iodobenzoate

Elucidation of Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for reactions of 2,3-dimethylphenyl 2-iodobenzoate (B1229623) are not extensively documented in the literature, general principles derived from studies of other diaryliodonium salts can be applied. The arylation of nucleophiles with diaryliodonium salts is typically a bimolecular reaction, with the rate being first-order in both the diaryliodonium salt and the nucleophile. chemrxiv.org

Thermodynamic parameters, such as activation energies (Ea), have been measured for related reactions. For the radiofluorination of various diaryliodonium salts, activation energies were found to be in the range of 18–28 kcal/mol. nih.gov It is expected that reactions involving 2,3-dimethylphenyl 2-iodobenzoate would exhibit similar activation parameters, though the specific values would depend on the nucleophile and reaction conditions. Van't Hoff and Arrhenius analyses of related systems have been used to determine temperature-dependent thermodynamic and kinetic parameters, providing a deeper understanding of the reaction dynamics. chemrxiv.orgchemrxiv.org

Table 1: Factors Influencing Reaction Kinetics of Diaryliodonium Salts

| Parameter | Influence on Reaction Rate | Rationale |

| Concentration | Increases with higher concentration of salt and nucleophile. | The reaction is bimolecular, with first-order dependence on each reactant. chemrxiv.org |

| Counter-ion | Rate is influenced by the Lewis basicity of the counter-ion. | More basic anions can reduce the concentration of the reactive dissociated iodonium (B1229267) cation. chemrxiv.org |

| Solvent | Polarity and coordinating ability of the solvent affect ion pair dissociation and stabilization of intermediates. | The degree of dissociation of the Ar₂I⁺ and X⁻ ions is influenced by the solvent. beilstein-journals.org |

| Temperature | Rate increases with temperature. | Reactions have a positive activation energy barrier to overcome. nih.gov |

Analysis of Transition States and Reaction Intermediates

Reactions of diaryliodonium salts can proceed through several distinct mechanistic pathways, each involving unique transition states and intermediates. beilstein-journals.orgnih.gov The most common pathway for nucleophilic arylation under metal-free conditions involves the formation of a T-shaped λ³-iodane intermediate. pdx.edunih.gov In this intermediate, the nucleophile and one of the aryl groups occupy the apical positions of a trigonal bipyramidal geometry around the central iodine atom. rsc.org For an unsymmetrical salt like this compound, two such intermediates can form and are often in rapid equilibrium via a process like Berry pseudorotation. nih.gov

The subsequent step is a rate-determining ligand coupling (reductive elimination) from the equatorial position, leading to the formation of the arylated product and an aryl iodide. chemrxiv.orgnih.gov The structure of the transition state for this step is crucial in determining which aryl group is transferred. Computational studies, often using Density Functional Theory (DFT), have been instrumental in analyzing these transition states. nih.govnih.gov

Other possible intermediates and pathways include:

Aryne intermediates: In the presence of a strong base, diaryliodonium salts can undergo elimination to form highly reactive aryne intermediates. rsc.orgdiva-portal.orgdiva-portal.org These can then be trapped by various nucleophiles.

Aryl radical intermediates: Under certain conditions, particularly with photoredox or some transition-metal catalysis, aryl radicals can be generated. mdpi.comacs.org

λ³-Iodane radical anions: Formed via single electron transfer (SET), these intermediates can lead to different selectivity patterns compared to the closed-shell λ³-iodane pathway. pdx.edu

In the case of this compound, the 2,3-dimethylphenyl group is more sterically hindered and more electron-rich than the 2-iodophenyl group. The 2-iodophenyl group, bearing an electron-withdrawing iodine atom, is more electron-deficient. These steric and electronic differences will dictate the preferred transition state geometry and, consequently, the selectivity of aryl group transfer.

Role of Catalysts and Ligand Effects on Reactivity and Selectivity

The introduction of transition-metal catalysts, most commonly copper and palladium, can dramatically alter the reactivity and selectivity of diaryliodonium salts. nih.govmdpi.comresearchgate.net

Copper Catalysis: Copper catalysts are known to influence the selectivity of arylation reactions. ncl.ac.ukncl.ac.uk In copper-catalyzed reactions, it is often observed that the least sterically hindered aryl group is transferred. ncl.ac.ukncl.ac.uk This is in contrast to the "ortho-effect" often seen in metal-free reactions. The mechanism is thought to involve the formation of a copper(III) intermediate. rsc.org For this compound, a copper catalyst would likely favor the transfer of the less hindered 2-iodophenyl group. Some studies have also shown that copper(II) compounds can facilitate the thermal decomposition of diaryliodonium salts, initiating cationic polymerization. capes.gov.br

Palladium Catalysis: Palladium catalysts are also widely used in C-H arylation reactions with diaryliodonium salts. mdpi.comresearchgate.net The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. mdpi.com An oxidative addition of the diaryliodonium salt to a Pd(II) species generates a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C or C-heteroatom bond. mdpi.com The selectivity in palladium-catalyzed reactions is also influenced by steric and electronic factors, often favoring the transfer of the more electron-rich or less bulky aryl group. nih.gov

Ligand Effects: In the context of unsymmetrical diaryliodonium salts, the non-transferring aryl group is often referred to as a "dummy" ligand. acs.org The choice of this dummy group is critical for achieving high selectivity. For this compound, the 2,3-dimethylphenyl group or the 2-iodophenyl group could act as the dummy ligand depending on the reaction conditions and the nucleophile.

Steric Effects: The presence of ortho-substituents, like the two methyl groups in the 2,3-dimethylphenyl ring, exerts a significant steric influence. In metal-free reactions, this often leads to the preferential transfer of the more sterically hindered group, a phenomenon known as the "ortho-effect". pdx.edunih.govdiva-portal.org This is rationalized by the steric repulsion between the ortho-substituents and the iodine lone pairs in the transition state, which favors placing the bulky group in the reactive equatorial position. diva-portal.org

Electronic Effects: In the absence of strong steric effects, the more electron-deficient aryl group is typically transferred to the nucleophile in metal-free reactions. pdx.edunih.gov The 2-iodophenyl group is more electron-deficient than the 2,3-dimethylphenyl group. Therefore, electronic effects would favor the transfer of the 2-iodophenyl group.

The interplay between these steric and electronic factors determines the ultimate chemoselectivity. pdx.edu

Table 2: Predicted Selectivity of Aryl Transfer from this compound

| Condition | Predicted Transferred Group | Dominant Effect | Rationale |

| Metal-Free | 2,3-Dimethylphenyl | Steric ("ortho-effect") | The bulky ortho-methyl groups favor the transfer of the substituted ring. pdx.edudiva-portal.org |

| Copper-Catalyzed | 2-Iodophenyl | Steric | The catalyst preferentially interacts with the less sterically hindered aryl group. ncl.ac.ukncl.ac.uk |

| Palladium-Catalyzed | Varies | Electronic/Steric | Selectivity depends on the specific catalyst, ligands, and substrate. nih.gov |

Single Electron Transfer (SET) Mechanisms in Reactions of Aryl Iodobenzoates

While the majority of metal-free arylations with diaryliodonium salts proceed via polar, closed-shell intermediates, a Single Electron Transfer (SET) mechanism is also possible under certain conditions. nih.govdiva-portal.org This pathway is less common but can enable transformations that are difficult to achieve through other routes. diva-portal.org

The SET mechanism is typically initiated by an electron-rich species, such as an electron-rich arene or a photoexcited catalyst, donating an electron to the diaryliodonium salt. diva-portal.orgmdpi.com This forms a λ³-iodane radical anion intermediate. pdx.edu This intermediate can then collapse, transferring an aryl radical or participating in a radical-cation pair reaction to form the product. diva-portal.org

The selectivity of aryl transfer in SET mechanisms can be opposite to that observed in the more common ligand coupling pathway. pdx.edu In SET-mediated reactions, the more electron-rich aryl group is often transferred from the diaryliodonium salt. diva-portal.org For this compound, the 2,3-dimethylphenyl group is the more electron-rich moiety. Therefore, if a SET mechanism were operative, the preferential transfer of the 2,3-dimethylphenyl group would be expected. Visible-light photoredox catalysis is a common method for promoting SET pathways with diaryliodonium salts, generating aryl radicals that can participate in various C-H functionalization reactions. mdpi.com

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound effect on the reaction rate, selectivity, and even the operative mechanism in reactions involving diaryliodonium salts. The solvent influences the degree of dissociation of the iodonium salt into its constituent ions (Ar₂I⁺ and X⁻), which is a key equilibrium in the reaction pathway. beilstein-journals.org

Polar solvents can promote the dissociation of the ion pair, potentially increasing the concentration of the reactive cationic species and thus accelerating the reaction. chemrxiv.org Solvents like acetonitrile (B52724), dichloromethane, and dimethylformamide are commonly used. chemrxiv.orgncl.ac.uk

In some cases, the solvent itself can react with the diaryliodonium salt. For example, heating diphenyliodonium (B167342) triflate in dimethyl sulfoxide (B87167) (DMSO) can lead to the arylation of DMSO. researchgate.net The choice of solvent can also influence the selectivity of arylation. For instance, in the selective arylation of pyridin-2-ones, the use of chlorobenzene (B131634) as a solvent favored O-arylation, while other conditions led to N-arylation. nih.gov Therefore, for reactions of this compound, careful selection and optimization of the solvent are critical for achieving the desired outcome.

Advanced Spectroscopic and Structural Elucidation Methods for 2,3 Dimethylphenyl 2 Iodobenzoate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2,3-dimethylphenyl 2-iodobenzoate (B1229623), ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous signal assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The expected ¹H and ¹³C NMR spectra of 2,3-dimethylphenyl 2-iodobenzoate can be predicted by analyzing the spectra of its precursors and considering the effects of esterification. The electron-withdrawing nature of the iodine atom and the carbonyl group, combined with the electron-donating methyl groups, creates a distinct pattern of chemical shifts.

In the ¹H NMR spectrum, the protons on the 2-iodobenzoyl fragment are expected to resonate at lower fields compared to those on the 2,3-dimethylphenyl ring due to the deshielding effect of the adjacent carbonyl group and iodine atom. The proton ortho to the iodine (H-6') is anticipated to be the most downfield signal of the iodinated ring. The protons of the dimethylphenyl ring will appear further upfield, with their exact shifts influenced by the ester linkage and the two methyl groups.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the two aromatic rings, and the methyl groups. The carbonyl carbon is expected to resonate around 164-168 ppm. The carbon atom bonded to the iodine (C-2') will be significantly shifted upfield due to the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the two aromatic rings. For instance, correlations would be expected between H-4, H-5, and H-6 on the dimethylphenyl ring, and between H-3', H-4', H-5', and H-6' on the iodobenzoyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound (C₁₅H₁₃IO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula with high confidence.

Electron Ionization (EI) and Electrospray Ionization (ESI)

Both EI and ESI are common ionization techniques in mass spectrometry, often providing complementary information.

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, revealing key structural motifs. For this compound, characteristic fragments would likely arise from the cleavage of the ester bond.

Electrospray Ionization (ESI): This soft ionization technique usually results in less fragmentation, with the primary species observed being the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. This is particularly useful for confirming the molecular weight.

Table 2: Predicted Mass Spectrometry Data for this compound

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics.

Furthermore, steric hindrance from the two methyl groups and the bulky iodine atom would likely force a significant dihedral angle between the planes of the two aromatic rings, preventing the molecule from adopting a planar conformation. This twisted conformation would be a key feature of its three-dimensional structure.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The synthesis of this compound, often achieved through methods like the Ullmann condensation between 2-iodobenzoic acid and 2,3-dimethylphenol (B72121), necessitates rigorous monitoring to ensure the reaction proceeds to completion and to assess the purity of the final product. wikipedia.orgmdpi.comorganic-chemistry.orgnih.gov Chromatographic techniques are indispensable tools for these purposes, providing qualitative and quantitative data on the composition of reaction mixtures and isolated products. The choice of technique depends on the specific requirements of the analysis, such as the volatility of the components, the need for high resolution, or the desire for rapid, real-time monitoring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials (2-iodobenzoic acid and 2,3-dimethylphenol), as well as any side-products or impurities.

A common approach for analyzing aromatic esters like this compound is reversed-phase HPLC (RP-HPLC). manipal.edu In this mode, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of phenyl benzoates and related aromatic compounds, C18 or Phenyl columns are frequently employed. sielc.comfishersci.com The phenyl stationary phase can offer alternative selectivity for aromatic compounds through π-π interactions. fishersci.com

A typical HPLC method for analyzing this compound would involve a gradient elution to ensure adequate separation of compounds with differing polarities. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with a modifier like formic acid or a buffer to control the pH and improve peak shape. manipal.edusielc.com Detection is commonly performed using a UV detector, as the aromatic rings in the analyte and potential impurities absorb strongly in the UV region (e.g., at 214 nm and 254 nm). fishersci.com

Detailed Research Findings:

While specific HPLC analysis of this compound is not extensively documented in publicly available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of phenyl benzoate (B1203000) can be achieved using a C18 column with a mobile phase of acetonitrile and water containing a small amount of phosphoric or formic acid. sielc.com Similarly, methods developed for the simultaneous estimation of various aromatic compounds, such as preservatives in cosmetics or UV filters, demonstrate the capability of HPLC to resolve complex mixtures of substituted benzoates and phenols. manipal.edufishersci.comlongdom.orghelixchrom.com These methods often utilize gradient elution to effectively separate components.

Below is a hypothetical, yet representative, data table illustrating the separation of a reaction mixture for the synthesis of this compound.

Table 1: Representative HPLC Data for Analysis of a this compound Synthesis Mixture

| Compound | Retention Time (min) | Peak Area (%) |

| 2,3-Dimethylphenol | 4.2 | 2.5 |

| 2-Iodobenzoic Acid | 5.8 | 3.1 |

| This compound | 12.5 | 94.0 |

| Unidentified Impurity | 13.1 | 0.4 |

Note: The data in this table is illustrative and based on typical HPLC separations of related aromatic esters. Actual retention times and peak areas will vary depending on the specific HPLC system, column, and method parameters used.

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for identifying and quantifying volatile components in a sample of this compound. This technique is especially useful for detecting residual starting materials, such as the more volatile 2,3-dimethylphenol, and any low-boiling-point side products. The high temperatures used in GC analysis make it suitable for thermally stable, volatile, and semi-volatile compounds.

For the analysis of iodinated aromatic compounds, a capillary column with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5Sil MS), is often employed. nih.gov The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase.

Detailed Research Findings:

Research on the GC analysis of iodinated disinfection byproducts and other halogenated aromatic compounds provides a framework for the analysis of this compound. nih.govmorressier.comnih.govcsic.es These studies often utilize GC-MS with electron ionization (EI) to generate characteristic fragmentation patterns that aid in structural elucidation. For enhanced sensitivity and selectivity, especially for trace analysis, techniques like negative chemical ionization (NCI) or tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode can be used. nih.gov The presence of iodine's unique isotopic signature can be a key identifier in mass spectrometric analysis. nih.govacs.org

A typical GC oven program would start at a lower temperature and ramp up to a higher temperature to ensure the separation of both highly volatile and less volatile components.

Table 2: Illustrative GC-MS Parameters and Expected Retention Times for Purity Analysis

| Parameter | Value |

| Column | Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Scan Range | 50-550 amu |

| Compound | Expected Retention Time (min) |

| 2,3-Dimethylphenol | ~6.5 |

| 2-Iodobenzoic Acid (as methyl ester derivative) | ~9.2 |

| This compound | ~14.8 |

Note: This table presents a hypothetical GC-MS method. Retention times are estimates and will depend on the specific instrument and conditions. Analysis of carboxylic acids like 2-iodobenzoic acid by GC often requires derivatization (e.g., methylation) to increase volatility.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, including the synthesis of this compound. studylib.netlibretexts.orgresearchgate.netmdpi.com By periodically taking small aliquots from the reaction mixture and spotting them on a TLC plate, a chemist can qualitatively observe the consumption of starting materials and the formation of the product. libretexts.org

For the esterification reaction to form this compound, a silica (B1680970) gel plate (silica gel 60 F254) is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation of the spots. A common eluent for separating esters from their corresponding acids and phenols is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. mdpi.com

Detailed Research Findings:

The progress of the reaction is visualized by comparing the spots of the reaction mixture over time to reference spots of the starting materials. libretexts.org A "co-spot," where the reaction mixture and a starting material are spotted in the same lane, can help to confirm the identity of the spots. libretexts.org As the reaction proceeds, the spots corresponding to 2-iodobenzoic acid and 2,3-dimethylphenol will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting reactant is no longer visible.

Visualization of the spots on the TLC plate is typically done under a UV lamp (at 254 nm), as the aromatic rings in the compounds will absorb UV light and appear as dark spots. mdpi.com Staining with a developing agent, such as a potassium permanganate (B83412) solution or a sulfuric acid/methanol spray followed by heating, can also be used for visualization. sielc.com

Table 3: Typical TLC System and Rf Values for Monitoring the Synthesis of this compound

| Compound | Rf Value |

| 2-Iodobenzoic Acid | 0.15 |

| 2,3-Dimethylphenol | 0.40 |

| This compound | 0.65 |

TLC System: Silica gel 60 F254 plate; Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v); Visualization: UV light (254 nm). Note: Rf (retention factor) values are illustrative and can vary depending on the exact TLC conditions, such as the specific batch of silica plates, chamber saturation, and temperature.

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical chemistry studies specifically focused on the compound This compound .

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections as outlined. The strict adherence to the specified compound and the exclusion of analogous or related compounds means that no data can be presented for the following topics:

Computational and Theoretical Chemistry Studies of 2,3 Dimethylphenyl 2 Iodobenzoate

Molecular Dynamics Simulations for Kinetic and Thermodynamic Stability

Without any primary research data, the generation of data tables and detailed research findings is unachievable.

Applications of 2,3 Dimethylphenyl 2 Iodobenzoate in Contemporary Organic Synthesis

Reagent in C-C Bond Forming Reactions

The carbon-iodine (C-I) bond is a cornerstone of many carbon-carbon bond-forming reactions, serving as a reactive handle for transition-metal-catalyzed cross-couplings. Aryl iodides are prized substrates for seminal reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings due to the high reactivity of the C-I bond toward oxidative addition.

In principle, 2,3-dimethylphenyl 2-iodobenzoate (B1229623) is a suitable candidate for these transformations. The 2-iodobenzoate moiety could be coupled with various partners to construct complex molecular architectures. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or vinyl group, while a Sonogashira coupling could install an alkyne. However, specific literature examples detailing the use of 2,3-dimethylphenyl 2-iodobenzoate as a direct reagent in these named C-C bond-forming reactions are not prominently reported. Its utility is more established in its role as a precursor to other reactive species.

Precursor for the Synthesis of Complex Heterocyclic Compounds

Derivatives of 2-iodobenzoic acid are frequently employed in the synthesis of various heterocyclic frameworks. The strategic placement of the iodine atom and the carboxylate group allows for cyclization reactions that build the core of these important structures.

Isocoumarin and Indole (B1671886) Synthesis

Isocoumarins and indoles are privileged scaffolds in natural products and medicinal chemistry. Synthetic routes to isocoumarins often involve the cyclization of 2-alkynylbenzoic acids or palladium-catalyzed reactions of 2-halobenzoic acids. sigmaaldrich.comchemicalbook.com Similarly, indole synthesis can be achieved through methods like the palladium-catalyzed annulation of o-haloanilines. While these general strategies highlight the utility of related iodo-substituted benzoic acids, specific methods employing this compound for the synthesis of isocoumarins or indoles are not described in detail in available scientific literature.

Thioglycosyl Benzoxathiepinone and Benzothiazepinone Scaffolds

The construction of sulfur-containing heterocyclic systems like benzoxathiepinones and benzothiazepinones often relies on specific multi-step synthetic sequences. There are currently no documented reports on the direct application of this compound as a key precursor for the synthesis of thioglycosyl benzoxathiepinone or benzothiazepinone scaffolds.

Naphtho[2,3-d]oxazole Derivatives

Naphtho[2,3-d]oxazoles are a class of polycyclic aromatic heterocycles with interesting photophysical and biological properties. Established synthetic methods for these derivatives typically involve the condensation of aminonaphthoquinones with acyl chlorides or silver-mediated benzannulation of ortho-alkynylamidoarylketones. At present, the use of this compound in the synthesis of this particular heterocyclic system has not been reported.

Role in the Generation and Chemistry of Hypervalent Iodine Reagents

The most significant and well-documented application of this compound is its role as a precursor to hypervalent iodine reagents. nih.govacs.orgacs.org These reagents, which contain an iodine atom in a higher-than-normal oxidation state (typically +3 or +5), are valued for their mild and selective oxidizing properties, offering an environmentally benign alternative to many heavy-metal-based oxidants. organic-chemistry.org

The this compound, an iodine(I) compound, can be oxidized to form a stable, crystalline pentavalent iodine(V) compound, specifically an ester of 2-iodoxybenzoic acid (IBX-ester). nih.govacs.org This transformation is typically achieved using affordable and common oxidizing agents like sodium hypochlorite. The resulting product, 2,3-dimethylphenyl 2-iodoxybenzoate, belongs to a class of reagents with a pseudobenziodoxole structure, which contributes to their stability and reactivity. nih.govacs.org

These IBX-esters are powerful oxidizing agents in their own right. Research on related IBX-esters, such as isopropyl 2-iodoxybenzoate, has demonstrated their ability to efficiently oxidize a wide range of primary and secondary alcohols to their corresponding aldehydes and ketones under mild conditions, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or trifluoroacetic acid. acs.org

| Substrate (Alcohol) | Product (Carbonyl Compound) | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl (B1604629) alcohol | Benzaldehyde | BF₃·Et₂O | 0.5 | 98 |

| 1-Phenylethanol | Acetophenone | BF₃·Et₂O | 1.5 | 98 |

| Cyclohexanol | Cyclohexanone | BF₃·Et₂O | 2 | 95 |

| 1-Octanol | Octanal | BF₃·Et₂O | 2.5 | 89 |

| Cinnamyl alcohol | Cinnamaldehyde | BF₃·Et₂O | 0.5 | 94 |

Furthermore, these pentavalent IBX-esters can be converted into hypervalent iodine(III) reagents. For example, treatment of methyl 2-iodoxybenzoate with acetic anhydride (B1165640) or trifluoroacetic anhydride yields the corresponding methyl 2-[(diacetoxy)iodosyl]benzoate or bis(trifluoroacetate) derivative, respectively. nih.govacs.org These iodine(III) species are also versatile reagents in organic synthesis. This facile entry into both iodine(V) and iodine(III) reagents from a stable, simple precursor underscores the synthetic importance of this compound.

Utility in the Production of Fine Chemicals and Advanced Intermediates

In the chemical industry, advanced intermediates are molecules that serve as building blocks for more complex, high-value substances. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and in this case, specialized laboratory reagents.

This compound perfectly fits the description of an advanced intermediate. It is synthesized from more basic starting materials (2-iodobenzoic acid and 2,3-dimethylphenol) and is not typically an end-product itself. Instead, its value lies in its transformation into more complex and functional molecules.

Its primary utility is as a stable, storable precursor for the on-demand generation of hypervalent iodine reagents (fine chemicals). nih.govacs.orgacs.org These reagents, such as the derived IBX-ester, are highly valuable for performing specific and selective oxidations that are crucial in the synthesis of complex targets, including active pharmaceutical ingredients. The ability to prepare these powerful but sometimes sensitive oxidants from a stable intermediate like this compound enhances safety, storage, and handling, which are critical considerations in the production of fine chemicals.

Building Block for Supramolecular Assemblies and Coordination Chemistry

There is currently no available scientific literature to support a discussion on the use of this compound as a building block for supramolecular assemblies or in coordination chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3-dimethylphenyl 2-iodobenzoate with high purity, and how does the iodine substituent influence reaction optimization?

- Methodology :

- Esterification : Use coupling agents like DCC or EDCl with 2-iodobenzoic acid and 2,3-dimethylphenol under inert conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to remove unreacted starting materials.

- Challenges : The iodine atom may slow reaction kinetics due to steric hindrance; monitor via TLC and adjust stoichiometry (1.2:1 acid-to-phenol ratio). Use inert gas to prevent oxidation of the iodide .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Techniques :

- NMR : H and C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~168 ppm). The iodine atom induces deshielding in adjacent protons.

- IR : Ester C=O stretch (~1720 cm) and C-I stretch (~500 cm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and iodine isotopic pattern (m/z 382.01) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the crystal structure of this compound, given the heavy atom effect of iodine?

- Approach :

- Use single-crystal X-ray diffraction with Mo-Kα radiation. The iodine atom enhances anomalous scattering, aiding phase determination via SHELXD or SHELXL (SHELX suite) .

- Refinement challenges: Address potential disorder in the methyl or iodobenzoate groups using restraints.

- Data Interpretation : Compare bond lengths (C-I: ~2.09 Å) and angles with DFT-optimized structures .

Q. How does the iodine substituent affect the compound’s stability under photolytic or thermal conditions, and what precautions are necessary for long-term storage?

- Stability Analysis :

- Thermal : Perform TGA/DSC to identify decomposition thresholds (>200°C likely).

- Photolytic : Store in amber vials at –20°C to prevent C-I bond cleavage. Monitor via HPLC for degradation products (e.g., free 2-iodobenzoic acid).

- Safety : Follow protocols for iodinated compounds (avoid dust inhalation; use fume hoods) .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Modeling :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess C-I bond dissociation energy and frontier molecular orbitals.

- Mechanistic Insights : Simulate Suzuki-Miyaura coupling potential using Pd catalysts; iodine may act as a leaving group .

Q. How can researchers design comparative studies to evaluate the biological activity of this compound against non-iodinated analogs?

- Experimental Design :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values) and compare with methyl or chloro analogs.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess iodine’s role in apoptosis induction.

- Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) in bioactivity .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in spectroscopic data between experimental and computational results for this compound?

- Resolution Steps :

Verify solvent effects in NMR simulations (e.g., DMSO vs. CDCl).

Re-examine crystallographic data for conformational differences (e.g., rotational isomers).

Cross-validate with alternative techniques (e.g., XPS for iodine oxidation state) .

Q. What experimental adjustments are needed if crystallization attempts of this compound yield amorphous solids instead of single crystals?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.